2-Amino-5-propan-2-yl-4-thiazolone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3805-17-2 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-amino-5-propan-2-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C6H10N2OS/c1-3(2)4-5(9)8-6(7)10-4/h3-4H,1-2H3,(H2,7,8,9) |
InChI Key |
RLNHABHTROPESS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N=C(S1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 2 Amino 5 Propan 2 Yl 4 Thiazolone
Established Synthetic Pathways to the 2-Amino-4-thiazolone Core
The synthesis of the 2-amino-4-thiazolone core is well-documented, with several established methods available to chemists. These range from classical condensation reactions to more modern, sustainable approaches.
Classical Cyclocondensation Reactions from Thiourea (B124793) and α-Halocarbonyl Compounds
The most traditional and widely employed method for the synthesis of 2-amino-4-thiazolone derivatives is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the cyclocondensation of a thiourea with an α-halocarbonyl compound. ijsrst.comresearchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol, and often under reflux conditions. nih.gov The versatility of this method lies in the ability to introduce various substituents onto the thiazolone ring by choosing appropriately substituted α-halocarbonyl precursors. ijsrst.com For instance, the reaction of thiourea with ethyl chloroacetate (B1199739) yields 2-imino-4-thiazolidone. researchgate.net Similarly, substituted α-bromoacetophenones react with thiourea to form 2-amino-4-arylthiazoles. nih.gov The initial product of the condensation is often the hydrohalide salt of the 2-aminothiazole (B372263), which can be neutralized with a weak base to afford the final product.
Emerging Green Chemistry and Sustainable Synthesis Approaches for Thiazolone Derivatives
In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods. For the synthesis of thiazolone derivatives, several green chemistry approaches have been explored. These methods often focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.
One such approach involves the use of ultrasound irradiation, which has been shown to accelerate the reaction, leading to higher yields in shorter reaction times under milder conditions. Furthermore, performing the synthesis in aqueous media or using green solvents like polyethylene (B3416737) glycol (PEG) reduces the environmental impact of the reaction. The use of reusable catalysts, such as silica-supported tungstosilicic acid, has also been reported for the one-pot synthesis of Hantzsch thiazole derivatives, allowing for easy recovery and recycling of the catalyst.
Catalytic Strategies in 2-Amino-4-thiazolone Synthesis
Various catalytic systems have been developed to improve the efficiency and selectivity of 2-amino-4-thiazolone synthesis. These strategies often aim to enhance the reaction rate, improve yields, and allow for milder reaction conditions. Both acid and base catalysts have been employed in the cyclocondensation reaction.
Lewis acids and Brønsted acids can activate the carbonyl group of the α-halocarbonyl compound, facilitating the nucleophilic attack by thiourea. On the other hand, basic catalysts, such as piperidine (B6355638) or triethylamine, can be used to deprotonate the thiourea, increasing its nucleophilicity. researchgate.net More advanced catalytic systems, including the use of ionic liquids and phase-transfer catalysts, have also been investigated to promote the synthesis of thiazole derivatives.
Precursor Design and Chemical Transformations Leading to 2-Amino-5-propan-2-yl-4-thiazolone
The synthesis of the specifically substituted this compound requires the careful selection of precursors to introduce the isopropyl group at the C5 position of the thiazolone ring. Based on the principles of the Hantzsch synthesis, the key precursor would be an α-haloketone bearing an isopropyl group.
A plausible synthetic route would involve the reaction of 2-bromo-3-methyl-2-butanone with thiourea . The reaction would proceed via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to yield the target molecule.
While a specific literature procedure for the synthesis of this compound was not identified in the reviewed literature, the synthesis of analogous 5,5-dialkyl-2-imino-4-thiazolidones has been reported by refluxing α-bromoacid chlorides with thiourea in glacial acetic acid. researchgate.net This suggests that the proposed pathway is a viable method for the preparation of the title compound.
Table 1: Proposed Precursors for the Synthesis of this compound
| Precursor 1 | Precursor 2 | Target Compound |
| 2-bromo-3-methyl-2-butanone | Thiourea | This compound |
Mechanistic Insights into the Formation of the 4-Thiazolone Ring System
The formation of the 2-amino-4-thiazolone ring via the Hantzsch synthesis follows a well-established mechanistic pathway. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of an isothiouronium salt intermediate.
Following the initial S-alkylation, an intramolecular cyclization occurs. One of the amino groups of the isothiouronium intermediate attacks the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring. The final step of the mechanism involves the elimination of a molecule of water (dehydration) from the cyclic intermediate to afford the aromatic 2-amino-4-thiazolone ring system. The driving force for this final step is the formation of the stable aromatic thiazole ring.
Advanced Derivatization Strategies for this compound
The this compound molecule possesses several reactive sites that can be exploited for further derivatization, allowing for the synthesis of a diverse library of compounds with potentially interesting biological activities. The primary sites for derivatization are the exocyclic amino group at the C2 position and the active methylene (B1212753) group at the C5 position (if it were unsubstituted, however, in the title compound this position is occupied by an isopropyl group).
A key reaction for derivatizing the active methylene group of 4-thiazolones is the Knoevenagel condensation . researchgate.netwikipedia.org This reaction involves the condensation of the active methylene group with aldehydes or ketones in the presence of a basic catalyst to form 5-ylidene derivatives. researchgate.net For this compound, derivatization would primarily focus on the 2-amino group.
Common derivatization strategies for the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. researchgate.net
Formation of Schiff bases: Condensation with various aldehydes to form imines.
Alkylation: Introduction of alkyl groups at the amino functionality. nih.gov
Formation of thiourea derivatives: Reaction with isothiocyanates. nih.gov
These derivatization reactions provide a powerful tool for modifying the structure of this compound and for exploring the structure-activity relationships of this class of compounds.
Table 2: Potential Derivatization Reactions of this compound
| Reactive Site | Reagent | Product Type |
| 2-Amino group | Acyl chloride | N-Acyl derivative |
| 2-Amino group | Sulfonyl chloride | N-Sulfonyl derivative |
| 2-Amino group | Aldehyde | Schiff base (Imine) |
| 2-Amino group | Alkyl halide | N-Alkyl derivative |
| 2-Amino group | Isothiocyanate | Thiourea derivative |
Functional Group Interconversions on the Amino Moiety at Position 2
The exocyclic amino group at the C-2 position of the this compound ring is a primary site for a variety of functional group interconversions, allowing for the introduction of diverse substituents and the modulation of the molecule's physicochemical properties. These transformations are crucial for establishing structure-activity relationships in drug discovery programs.
Common derivatization strategies for the 2-amino group include acylation, sulfonylation, and the formation of Schiff bases. Acylation reactions, typically carried out with acid chlorides or anhydrides in the presence of a base, lead to the formation of the corresponding N-acyl derivatives. For instance, treatment of this compound with various acylating agents can yield a library of amide derivatives. Similarly, reaction with sulfonyl chlorides provides the respective sulfonamides.
The formation of Schiff bases, or imines, is another important transformation, achieved by condensing the 2-amino group with a variety of aldehydes and ketones. This reaction is often reversible and can be used to introduce a wide range of aryl and alkyl substituents. Furthermore, the resulting imine can serve as a precursor for further synthetic manipulations, such as reduction to a secondary amine or participation in cycloaddition reactions.
A general overview of these functional group interconversions is presented in the table below.
| Starting Material | Reagent | Product Class |
| This compound | R-COCl or (RCO)₂O | N-Acyl-5-propan-2-yl-4-thiazolone |
| This compound | R-SO₂Cl | N-Sulfonyl-5-propan-2-yl-4-thiazolone |
| This compound | R-CHO or R₂C=O | 2-(Imino)-5-propan-2-yl-4-thiazolone (Schiff Base) |
Table 1: Examples of Functional Group Interconversions at the 2-Amino Position
Modifications at the Isopropyl Group (Position 5) and the Thiazolone Ring
While the 2-amino group is a common handle for derivatization, the substituent at the C-5 position and the thiazolone ring itself offer additional opportunities for structural modification. The isopropyl group at C-5, for instance, can influence the steric and electronic properties of the molecule.
Direct functionalization of the isopropyl group can be challenging due to its non-activated nature. However, synthetic strategies can be designed to introduce variations at this position by starting from different precursors. The Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring, allows for the incorporation of diverse substituents at the C-5 position by varying the α-haloketone starting material. For the synthesis of this compound, an α-halo ketone bearing an isopropyl group would be utilized. By employing different α-haloketones, a range of 5-substituted analogs can be prepared.
The thiazolone ring itself can undergo various reactions. For example, the active methylene group at C-5 can be a site for condensation reactions with aldehydes and ketones, leading to the formation of 5-ylidene derivatives. mdpi.com This Knoevenagel-type condensation expands the structural diversity of the thiazolone core.
Furthermore, the endocyclic nitrogen and sulfur atoms can influence the reactivity of the ring. Ring-opening reactions of the thiazolone moiety can occur under certain conditions, providing access to different heterocyclic systems or acyclic precursors for further synthetic transformations. acs.org
| Modification Site | Synthetic Strategy | Resulting Derivatives |
| C-5 Position | Variation of α-haloketone in Hantzsch synthesis | 2-Amino-5-alkyl/aryl-4-thiazolones |
| C-5 Methylene Group | Knoevenagel condensation with aldehydes/ketones | 2-Amino-5-ylidene-4-thiazolones |
| Thiazolone Ring | Ring-opening reactions | Acyclic thioamides or other heterocycles |
Table 2: Strategies for Modification at the C-5 Position and the Thiazolone Ring
Regioselective and Stereoselective Synthetic Challenges in Thiazolone Chemistry
The synthesis of substituted thiazolones, including this compound, often presents significant regioselective and stereoselective challenges. The control over the arrangement of substituents around the heterocyclic core is paramount for achieving the desired biological activity.
Regioselectivity:
A primary challenge in the synthesis of 2-aminothiazolones lies in controlling the regioselectivity of the cyclization reaction, particularly in the Hantzsch thiazole synthesis. When an unsymmetrical thiourea is reacted with an α-haloketone, the formation of two possible regioisomers can occur. The reaction of an N-substituted thiourea can potentially yield either the 2-(substituted-amino)thiazole or the 3-substituted-2-iminothiazoline. rsc.org The reaction conditions, such as the solvent and pH, can significantly influence the regiochemical outcome. For instance, reactions in neutral solvents often favor the formation of the 2-aminothiazole derivative, while acidic conditions can lead to mixtures of regioisomers. rsc.org
Stereoselectivity:
When the substituent at the C-5 position is chiral, or when new stereocenters are introduced during derivatization, controlling the stereochemistry becomes a critical aspect of the synthesis. The synthesis of enantiomerically pure 5-substituted thiazolones often requires the use of chiral starting materials, chiral auxiliaries, or asymmetric catalytic methods.
For example, the introduction of a substituent at the C-5 position of a pre-existing thiazolone ring can lead to the formation of diastereomers if the molecule already contains a chiral center. The stereochemical outcome of such reactions can be influenced by steric hindrance and the directing effects of existing functional groups. Achieving high diastereoselectivity often requires careful optimization of reaction conditions and reagents.
The development of stereoselective methods for the synthesis of complex thiazolone derivatives is an active area of research, with the aim of accessing specific stereoisomers for biological evaluation.
| Challenge | Description | Key Considerations |
| Regioselectivity | Controlling the position of substituents during ring formation. | Choice of reactants (e.g., substituted thioureas), reaction conditions (pH, solvent). rsc.org |
| Stereoselectivity | Controlling the 3D arrangement of atoms. | Use of chiral starting materials, chiral auxiliaries, asymmetric catalysts, and control of reaction conditions to favor the formation of a specific stereoisomer. |
Table 3: Regioselective and Stereoselective Challenges
Computational Chemistry and Theoretical Investigations of 2 Amino 5 Propan 2 Yl 4 Thiazolone
Molecular Structure and Conformation Analysis using Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules like 2-Amino-5-propan-2-yl-4-thiazolone. nih.gov Conformational analysis identifies the most stable arrangement of atoms in space by calculating the potential energy of different rotational isomers (conformers). iu.edu.sa For thiazole-containing amino acid residues, DFT studies have shown that specific conformations are stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov
The process involves geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. This yields critical data on bond lengths, bond angles, and dihedral angles for the most stable conformer. For this compound, key structural parameters would include the planarity of the thiazolone ring, the orientation of the exocyclic amino group, and the rotational position of the isopropyl group at the C5 position. Studies on similar heterocyclic systems indicate that the amino group can exist in different tautomeric forms (amino vs. imino), and computational methods can predict the most stable form. researchgate.net The stability of different conformers is often influenced by subtle steric and electronic effects, which can be precisely quantified through these calculations. iu.edu.sa
Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O | 1.22 Å |
| C-S | 1.78 Å | |
| C=N | 1.31 Å | |
| C-N (amino) | 1.36 Å | |
| C-C (ring-isopropyl) | 1.51 Å | |
| Bond Angles | O=C-N | 125.0° |
| C-S-C | 91.5° | |
| S-C=N | 115.0° | |
| H-N-H (amino) | 118.0° | |
| Dihedral Angle | C4-C5-C(isopropyl)-H | 178.5° |
Note: The data in this table is hypothetical and representative of values found for similar structures in computational studies. Actual values would require specific calculations for this molecule.
Electronic Structure, Reactivity Descriptors, and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophilic), while the LUMO is the innermost empty orbital that can accept electrons, thus acting as an electron acceptor (electrophilic). libretexts.org
For this compound, computational methods like DFT can calculate the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (σ). mdpi.com High hardness indicates low reactivity, while high softness suggests high reactivity. mdpi.com The distribution of these frontier orbitals across the molecule reveals the most likely sites for nucleophilic and electrophilic attack. For instance, in similar thiazole (B1198619) derivatives, the HOMO is often localized on the amino group and the sulfur atom, while the LUMO may be distributed over the carbonyl group and the N=C bond, indicating the reactive centers of the molecule. mdpi.com
Table 2: Calculated Quantum Chemical Properties and Reactivity Descriptors
| Parameter | Symbol | Definition | Predicted Value |
| HOMO Energy | EHOMO | --- | -6.2 eV |
| LUMO Energy | ELUMO | --- | -1.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 eV |
| Global Softness | σ | 1/η | 0.42 eV-1 |
Note: The data in this table is hypothetical and based on typical values for similar heterocyclic compounds from computational studies.
Spectroscopic Property Predictions and Theoretical Vibrational Analysis
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Theoretical vibrational analysis, performed using DFT calculations, can generate the infrared (IR) and Raman spectra of this compound. nih.gov The calculations yield harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. researchgate.net
These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.gov The analysis provides a detailed assignment of each vibrational band to specific motions of functional groups, such as N-H stretching of the amino group, C=O stretching of the carbonyl, C-S stretching, and various bending and ring deformation modes. iu.edu.saresearchgate.net This detailed assignment can be invaluable for interpreting complex experimental spectra. mdpi.com Furthermore, theoretical calculations can predict other spectroscopic data, such as NMR chemical shifts and UV-Vis electronic transitions. researchgate.netnih.gov
Table 3: Predicted vs. Experimental Vibrational Frequencies (cm-1) for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm-1) | Typical Experimental Range (cm-1) |
| Symmetric N-H Stretch | -NH2 | 3410 | 3400-3500 |
| Asymmetric N-H Stretch | -NH2 | 3515 | 3500-3600 |
| C=O Stretch | Thiazolone Ring | 1695 | 1680-1710 |
| N-H Scissoring | -NH2 | 1625 | 1610-1640 |
| C=N Stretch | Thiazolone Ring | 1580 | 1560-1590 |
| C-S Stretch | Thiazolone Ring | 680 | 650-700 |
Note: The predicted frequencies are hypothetical examples based on computational studies of related thiazole derivatives. nih.govresearchgate.net
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry offers a powerful lens for investigating reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis allows for the calculation of activation energies (energy barriers), which determine the rate and feasibility of a chemical reaction. nih.gov
For this compound, this approach can be used to study various reactions, such as electrophilic additions or rearrangements. For example, in the reaction of 2-amino-2-thiazoline (B132724) derivatives with isocyanates, computational studies have elucidated the stepwise mechanism and determined that the formation of certain adducts is kinetically favored due to a smaller activation barrier. nih.gov The calculations involve locating the transition state structure—a first-order saddle point on the potential energy surface—and confirming it by vibrational frequency analysis (which should yield one imaginary frequency corresponding to the reaction coordinate). This method provides deep insights into reaction regioselectivity and stereoselectivity, corroborating and explaining experimental observations. nih.gov
Molecular Dynamics Simulations and Intermolecular Interactions of Thiazolone Derivatives
While quantum chemical methods are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in solution or in a biological environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior over time. nih.gov
For thiazolone derivatives, MD simulations can provide critical insights into intermolecular interactions, such as hydrogen bonding, which plays a significant role in their physical properties and biological activity. nih.gov For example, simulations can model how this compound interacts with water molecules, revealing details about its solvation shell and solubility. The amino group and the carbonyl oxygen are primary sites for forming hydrogen bonds, acting as hydrogen bond donors and acceptors, respectively. nih.gov In the context of drug design, MD simulations are used to study the binding of a ligand to its protein target, analyzing the stability of the complex and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that govern binding affinity. nih.govnih.gov
Chemical Reactivity and Mechanistic Studies of 2 Amino 5 Propan 2 Yl 4 Thiazolone
Electrophilic and Nucleophilic Reactivity Profiles of the Thiazolone Core
The 2-amino-4-thiazolone scaffold, the core of 2-amino-5-propan-2-yl-4-thiazolone, possesses a rich and varied reactivity profile, featuring both nucleophilic and electrophilic centers. This duality allows it to participate in a wide array of chemical transformations.
The exocyclic amino group at the C2 position is a primary nucleophilic site. It readily reacts with various electrophiles. For instance, it can undergo acylation reactions with reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding N-acetylated and N-benzoylated products, respectively. nih.govmdpi.com Another example is its reaction with isothiocyanates to yield thiazolyl-thiourea derivatives. nih.gov
The thiazolone ring itself contains several sites susceptible to both electrophilic and nucleophilic attack. The nitrogen atom within the ring can act as a nucleophile. The carbon at the C5 position, adjacent to the carbonyl group, is an active methylene (B1212753) position and can be a site for electrophilic substitution. researchgate.net The high reactivity of both the amino group and the C5 position of the 1,3-thiazole ring are leveraged for numerous synthetic applications. researchgate.net
Quantum chemical studies, such as those employing Density Functional Theory (DFT), have been used to explore the molecular mechanisms of biotransformation of thiazole (B1198619) and aminothiazole groups. nih.gov These studies indicate that the presence of the amino group facilitates metabolic pathways like epoxidation. nih.gov Some of the reactive metabolites generated can be highly electrophilic. nih.gov
Oxidation-Reduction Chemistry of the Thiazolone System
The thiazolone system can undergo various oxidation-reduction reactions, often leading to significant structural changes. The sulfur atom in the thiazole ring is susceptible to oxidation. For example, the oxidation of 2-thiazolines with reagents like Oxone® or m-chloroperoxybenzoic acid (MCPBA) can lead to ring-opening and the formation of disulfides and sulfonic acids. rsc.org In some cases, oxidation can result in the formation of thiazoline (B8809763) 1,1-dioxides, which are highly reactive and sensitive to moisture. rsc.org
The conversion of a thiazoline to the corresponding thiazole represents an oxidation process. rsc.org This can be achieved using various oxidizing agents. While some studies on 2-amino-4-aryl thiazole derivatives suggest their mechanism of action in biological systems is not through the disruption of the redox cycle of iron, this points to the relevance of considering the redox properties of the thiazole core in different chemical environments. rsc.org
The antioxidant potential of thiazolidinone derivatives has also been explored, with some compounds showing potent radical scavenging activity. nih.gov This activity is often attributed to the specific substituents on the thiazolidinone core. nih.gov
Ligand Design and Coordination Chemistry Involving the 2-Amino-4-thiazolone Scaffold
The 2-amino-4-thiazolone scaffold is a versatile ligand in coordination chemistry due to the presence of multiple heteroatoms (nitrogen and sulfur) that can act as donor sites for metal ions. researchgate.netresearchgate.netulisboa.pt Thiazole-derived compounds have been shown to form stable complexes with a variety of transition metals, including Ag(I), Cu(II), Ni(II), Co(II), and Zn(II). acs.orgresearchgate.netnih.govmdpi.com
Coordination typically occurs through the endocyclic nitrogen atom of the thiazole ring, which is an efficient nucleophilic center. mdpi.com The exocyclic amino group can also participate in coordination, leading to the formation of chelate rings. For instance, in some complexes, the ligand can be bidentate, coordinating to the metal ion through both a nitrogen atom of the amino group and the sulfur atom. nih.gov
The geometry of the resulting metal complexes can vary, with octahedral, square-pyramidal, and distorted trigonal geometries being reported. nih.govmdpi.com The specific geometry is influenced by the metal ion, the substituents on the thiazolone ligand, and the other ligands present in the coordination sphere. The ability of thiazolidinones to act as ligands and form stable complexes with d-block metals is an active area of research. acs.org
Table 1: Examples of Metal Complexes with 2-Aminothiazole (B372263) Derivatives
| Metal Ion | Ligand | Observed Geometry | Reference |
| Ag(I) | 2-amino-4-methylbenzothiazole | Distorted Trigonal | mdpi.com |
| Cu(II) | Schiff base of 2-amino-4-(p-tolyl)thiazole | Tetrahedral | researchgate.net |
| Ni(II) | Schiff base of 2-amino-4-(p-tolyl)thiazole | Square-planar | researchgate.net |
| Co(II) | Schiff base of 2-amino-4-(p-tolyl)thiazole | Distorted Octahedral | researchgate.net |
| VO(IV) | Thiazole Schiff bases | Square-pyramidal | nih.gov |
| Cr(III) | Thiazole Schiff bases | Octahedral | nih.gov |
| Fe(II) | Thiazole Schiff bases | Octahedral | nih.gov |
| Zn(II) | Thiazole Schiff bases | Octahedral | nih.gov |
Role as a Building Block in Complex Chemical Architectures and Heterocyclic Fusions
2-Amino-4-thiazolones are highly valuable building blocks in synthetic organic chemistry, particularly for the construction of complex chemical architectures and fused heterocyclic systems. researchgate.netresearchgate.net Their synthetic utility stems from the presence of multiple reactive sites that can be selectively functionalized. researchgate.netresearchgate.net
The 2-aminothiazole moiety is a cornerstone for the synthesis of a wide range of compounds. researchgate.net It can serve as a precursor for the synthesis of various fused heterocycles, such as thiazolo[3,2-a]pyrimidines. This is typically achieved by reacting the 2-aminothiazole with bifunctional electrophiles. The amino group and the ring nitrogen atom can both participate in these cyclization reactions. researchgate.net
Furthermore, 2-aminothiazoles are used as intermediates in the synthesis of more complex molecules, including those with biological activity. nih.gov The versatility of the 2-amino-4-thiazolidinone scaffold allows for the synthesis of a large variety of biologically active compounds, such as thiazolodihydropyrazoles and thiazolotriazines. researchgate.net The ability to introduce substituents at various positions on the thiazole ring further enhances its utility as a versatile synthetic platform. nih.govnih.govnih.gov
Theoretical Frameworks for Structure-Reactivity Relationships in Thiazolone Analogues
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for understanding the structure-reactivity relationships in thiazolone analogues. nih.govresearchgate.net These methods provide insights into the electronic properties of the molecules, which govern their chemical behavior.
Quantum chemical reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netphyschemres.org For instance, these calculations can help to rationalize the observed regioselectivity in reactions involving the thiazole ring. physchemres.org
Theoretical studies have also been employed to investigate the mechanisms of reactions, such as the biotransformation of thiazole-containing drugs. nih.gov By calculating the energy barriers for different reaction pathways, researchers can predict the most likely metabolic products. nih.gov These computational models can also be used to study the stability of different tautomeric forms and the energetics of proton transfer processes. researchgate.net The combination of experimental and computational approaches provides a comprehensive understanding of the chemical reactivity of thiazolone systems. dntb.gov.ua
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 5 Propan 2 Yl 4 Thiazolone Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-Amino-5-propan-2-yl-4-thiazolone. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecular framework can be assembled.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals corresponding to the amino group, the isopropyl substituent, and the proton at the C5 chiral center are expected. The isopropyl group would present as a doublet for the two methyl groups and a septet for the methine proton, a characteristic pattern resulting from spin-spin coupling. docbrown.info The amino (-NH₂) protons typically appear as a broad singlet, though their chemical shift can be concentration and solvent-dependent.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key resonances would include those for the carbonyl carbon (C4), the enamine carbon (C2), and the chiral carbon (C5), in addition to the carbons of the isopropyl group. The chemical shifts are indicative of the electronic environment, with the C=O carbon appearing significantly downfield.
Two-dimensional NMR techniques are crucial for assembling the final structure. nih.govnih.gov
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, confirming the connectivity within the isopropyl group (methine proton coupling to methyl protons).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) / Notes |
|---|---|---|---|
| C=O (C4) | - | 195-205 | Carbonyl carbon, significantly downfield. |
| C-NH₂ (C2) | - | 165-175 | Ene-amine carbon within the thiazole (B1198619) ring. |
| -NH₂ | 5.0 - 7.0 (broad) | - | Broad singlet, exchangeable with D₂O. |
| CH (C5) | 4.0 - 4.5 | 45-55 | Methine proton at the chiral center. |
| CH (isopropyl) | 2.5 - 3.0 | 30-35 | Septet, coupled to 6 methyl protons. |
| CH₃ (isopropyl) | 1.0 - 1.3 | 20-25 | Doublet, coupled to the methine proton. |
Note: Predicted values are based on typical ranges for similar functional groups and structures.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear as a doublet in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isopropyl group will be observed just below 3000 cm⁻¹. The most prominent peak is anticipated to be the strong C=O stretching vibration of the thiazolone ring, typically found between 1680-1720 cm⁻¹. Other important vibrations include the C=N and C=C stretching within the ring system (1550-1650 cm⁻¹) and the N-H bending vibration around 1600 cm⁻¹. researchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. chemicalbook.com The C-S bond stretching within the thiazole ring, which can be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum (600-800 cm⁻¹). The C-C skeletal vibrations of the isopropyl group and the symmetric breathing modes of the thiazole ring are also readily observed.
Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule, confirming the presence of the key amino, carbonyl, and isopropyl functional groups, as well as the integrity of the thiazole ring. researchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) |
|---|---|---|---|
| -NH₂ | N-H Stretch | 3300 - 3500 | IR |
| -NH₂ | N-H Bend | 1580 - 1650 | IR |
| C=O | C=O Stretch | 1680 - 1720 | IR (Strong) |
| C-H (sp³) | C-H Stretch | 2850 - 3000 | IR, Raman |
| Thiazole Ring | C=N / C=C Stretch | 1550 - 1650 | IR, Raman |
| Thiazole Ring | C-S Stretch | 600 - 800 | Raman (Stronger) |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural insights through the analysis of its fragmentation patterns. wiley-vch.de
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with very high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the molecular formula (C₇H₁₂N₂OS) by comparing the exact measured mass to the theoretical mass.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. unito.it The fragmentation of this compound would likely proceed through several key pathways upon collision-induced dissociation (CID). nih.govnih.gov A common initial fragmentation for related structures is the loss of the side chain. In this case, the cleavage of the bond between C5 and the isopropyl group would be expected, leading to a significant fragment ion. Another likely fragmentation involves the cleavage of the thiazolone ring itself.
Key expected fragmentation pathways include:
Loss of the isopropyl group ([M - C₃H₇]⁺)
Loss of carbon monoxide from the carbonyl group ([M - CO]⁺)
Cleavage across the thiazole ring, leading to smaller, stable charged fragments.
Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure, complementing the data obtained from NMR spectroscopy. docbrown.info
Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Formula: C₇H₁₂N₂OS, MW: 172.25)
| Fragment Ion Formula | Lost Neutral Fragment | Predicted m/z | Interpretation |
|---|---|---|---|
| [C₇H₁₃N₂OS]⁺ | - | 173.08 | Protonated Molecular Ion ([M+H]⁺) |
| [C₄H₅N₂OS]⁺ | C₃H₈ | 130.01 | Loss of the propane (B168953) molecule via rearrangement. |
| [C₇H₁₂NS]⁺ | CO, NH₂ (rearranged) | 142.07 | Complex rearrangement and loss of carbonyl/amino. |
| [C₄H₅N₂S]⁺ | C₃H₇O | 113.02 | Loss of isopropyl group and oxygen. |
| [C₃H₇]⁺ | C₄H₅N₂OS | 43.06 | Isopropyl carbocation. |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms. nih.gov
For this compound, a crystal structure would confirm the planarity or near-planarity of the thiazolone ring. It would also precisely define the conformation of the isopropyl group relative to the ring. Of particular interest is the analysis of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is expected to be a dominant feature, with the amino group acting as a hydrogen bond donor and the carbonyl oxygen and ring nitrogen acting as acceptors. mdpi.com These interactions can lead to the formation of complex supramolecular architectures, such as chains or sheets.
Conformational analysis of the thiazole ring and its substituents is crucial for understanding its potential interactions in a biological context. nih.gov The crystal structure provides an experimentally determined, low-energy conformation in the solid state, which serves as a valuable reference for computational modeling and solution-state studies. mdpi.com
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
The presence of a stereocenter at the C5 position, substituted with a propan-2-yl group, makes this compound a chiral molecule. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for analyzing chiral samples.
Enantiomeric Purity: The enantiomeric excess (ee) of a sample can be determined using chiral chromatography (HPLC or GC) with a chiral stationary phase. Alternatively, NMR spectroscopy in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be used. mdpi.comnih.gov These chiral auxiliaries form diastereomeric complexes or adducts that exhibit distinct NMR signals, allowing for the integration and quantification of each enantiomer. researchgate.net
Absolute Configuration: Determining the absolute configuration (R or S) is a more complex task. While X-ray crystallography on a single crystal, especially with the inclusion of an atom with anomalous dispersion, is the gold standard, chiroptical methods are also powerful. nih.gov Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD or ECD spectrum with spectra predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration can be assigned. nih.govmissouri.edu
The application of these techniques is critical for understanding the stereochemical aspects of this compound, as different enantiomers can exhibit distinct biological activities.
Emerging Research Areas and Unconventional Applications of 2 Amino 5 Propan 2 Yl 4 Thiazolone in Chemical Science
Advanced Materials Science Applications
Polymer Chemistry and Thiazolone-Containing Materials
While direct studies on the polymerization of 2-Amino-5-propan-2-yl-4-thiazolone are not extensively documented, the reactivity of the broader 2-aminothiazole (B372263) family provides a strong basis for its potential in polymer chemistry. The chemical oxidative polymerization of 2-aminothiazole has been successfully demonstrated, yielding poly(2-aminothiazole) with notable thermal stability. nih.gov This suggests that this compound could also serve as a monomer for the synthesis of novel polymers.
The polymerization process for 2-aminothiazole has been shown to be influenced by factors such as reaction temperature, time, and the molar ratio of oxidant to monomer, indicating that the properties of the resulting polymers can be finely tuned. nih.gov For instance, an increase in polymerization temperature and time generally leads to higher polymer yields. nih.gov The activation energy for the polymerization of 2-aminothiazole has been found to be relatively low, suggesting that the polymerization can be achieved readily. nih.gov It is plausible that the isopropyl group in this compound could further influence the polymerization process and the final properties of the polymer, potentially leading to materials with unique solubility, thermal, or mechanical characteristics.
Table 1: Polymerization of 2-Aminothiazole Derivatives
| Monomer | Polymerization Method | Key Findings | Potential Implications for this compound |
| 2-Aminothiazole | Chemical Oxidative Polymerization | Higher yields and better thermal stability compared to previous methods. nih.gov | Could be a viable monomer for creating novel polymers with potentially enhanced properties. |
| Trifunctional Amines and Acrylic Monomers | Michael Addition Polymerization | Versatile approach to creating biomaterials with tunable properties. nih.gov | The amino group on the thiazolone ring could participate in similar polymerization reactions. |
| Amino Acid Acrylamide Mimics | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Creation of a consistent monomer library for mimicking biopolymers. rsc.org | The structure of this compound could be incorporated into biomimetic polymers. |
Supramolecular Assemblies and Self-Healing Materials
The hydrogen bonding capabilities of the amino group and the thiazolone ring in this compound make it a candidate for the construction of supramolecular assemblies. While specific research on this compound is limited, the broader class of molecules containing thiourea (B124793) and disulfide bonds has been shown to form robust, self-healing elastomers. rsc.org These materials benefit from the synergistic effects of multiple dynamic bonds, including hydrogen bonds, which enable desirable self-healing capabilities at ambient temperatures. rsc.org
The structural similarity of the 2-aminothiazolone core to thiourea suggests that polymers incorporating this compound could exhibit similar self-healing properties. The presence of the isopropyl group may further influence the packing and intermolecular interactions within the supramolecular structure, potentially leading to materials with tailored self-healing efficiencies and mechanical strengths.
Catalytic Roles and Ligand Scaffolds in Organic and Organometallic Catalysis
The nitrogen and sulfur atoms within the this compound scaffold present potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis. Furthermore, chiral derivatives of this compound could serve as organocatalysts.
Asymmetric Organocatalysis with Thiazolone Derivatives
Thiazolone derivatives have garnered attention in the field of asymmetric organocatalysis. nih.gov Although specific studies employing this compound as a catalyst are not yet prevalent, the general reactivity of the thiazolone ring makes it a promising scaffold for the development of new organocatalysts. Chiral aldehydes, for instance, have been successfully combined with transition metals in dual catalytic systems for asymmetric reactions of amino acid esters. nih.gov This highlights the potential for developing chiral derivatives of this compound that could act as effective organocatalysts in a variety of asymmetric transformations.
Metal-Catalyzed Reactions Employing Thiazolone-Derived Ligands
The ability of thiazole-containing compounds to act as ligands for transition metals is well-established. nih.govnih.gov These metal complexes have shown promise in a range of catalytic applications. While there is no specific data on metal complexes of this compound, related aluminum alkyl complexes supported by imino-phosphanamide ligands have been shown to be effective pre-catalysts for the guanylation reactions of carbodiimides. nih.gov This suggests that this compound could be a valuable ligand for designing novel metal-based catalysts for various organic transformations. The electronic and steric properties of the isopropyl group at the C5 position would likely influence the stability and catalytic activity of the resulting metal complexes.
Table 2: Catalytic Applications of Related Compounds
| Catalyst Type | Reaction | Key Findings | Potential Relevance to this compound |
| Chiral Aldehyde-Nickel Dual Catalysis | Asymmetric α−propargylation of amino acids | Highly efficient system for producing non-proteinogenic α−amino acid esters. nih.gov | Chiral derivatives could be developed for similar asymmetric transformations. |
| Aluminium Alkyl Complexes | Guanylation of carbodiimides | High conversion rates and broad substrate scope at ambient temperature. nih.gov | Could serve as a ligand for creating catalysts for C-N bond formation. |
| Thiazolone Derivatives | Asymmetric Michael additions and Mannich reactions | Good reaction substrates for various molecular syntheses. nih.gov | The core structure is suitable for developing novel organocatalysts. |
Mechanistic Probes in Biological Systems: Molecular Interactions and Pathways
The 2-aminothiazolone scaffold is a recognized pharmacophore, and its derivatives are being investigated for their interactions with various biological targets. While clinical outcomes are outside the scope of this article, the use of these compounds as mechanistic probes to understand molecular interactions and pathways is a significant area of research.
Recent studies have identified aminothiazolone derivatives as inhibitors of protein kinase CK2 and the METTL16 protein-RNA interaction. nih.govacs.orgnih.govfigshare.com Structural and mechanistic studies have revealed that these inhibitors can act through different modes, including occupying ATP cavities and through RNA-competitive inhibition. nih.govacs.orgnih.gov The specific substitutions on the thiazolone ring have been shown to be crucial for their inhibitory potency and selectivity. nih.govmdpi.com
For example, studies on 2-amino-5-alkylidene-thiazol-4-ones have demonstrated that the nature of the substituent on the thiazolone core markedly influences their antibacterial activity. nih.gov Similarly, research on 2-amino-4,5-diarylthiazole derivatives has shown that modifications at the C2, C4, and C5 positions impact their anti-Candida albicans activity. mdpi.com The introduction of substituents, such as chlorine, can increase the lipophilicity of the molecule, potentially leading to enhanced interactions with biological targets. researchgate.net These findings underscore the potential of using a library of 2-aminothiazolone derivatives, including this compound, to probe the structure-activity relationships of various enzymes and protein-RNA interactions.
Enzyme Binding and Inhibition Mechanisms (Theoretical and Structural Studies)
Derivatives of 2-aminothiazol-4(5H)-one, the structural class to which this compound belongs, are recognized as potent enzyme inhibitors. Research has particularly focused on their role as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. researchgate.netresearchgate.netsemanticscholar.org The inhibitory activity is highly dependent on the nature of the substituents at both the C-2 amino group and the C-5 position of the thiazolone ring. researchgate.netnih.gov
In a study on 2-(isopropylamino)thiazol-4(5H)-one derivatives, the specific substitution at the C-5 position was shown to be a critical determinant of inhibitory potency and selectivity against 11β-HSD1 and its isoform, 11β-HSD2. nih.gov While the unsubstituted parent compound showed minimal activity, the introduction of various alkyl and spirocycloalkyl groups at C-5 led to a range of inhibitory effects. For instance, a derivative featuring a spiro-cyclohexane system at C-5 demonstrated the highest degree of 11β-HSD1 inhibition (54.53% at 10 µM) and was the most selective inhibitor of this enzyme among the tested compounds in that series. nih.gov Conversely, derivatives with small linear alkyl groups, such as ethyl and n-propyl at the C-5 position, showed high and completely selective inhibition of the 11β-HSD2 isoform. nih.gov
Theoretical studies, often employing molecular docking, are crucial for elucidating the binding mechanisms. These studies help to understand how the ligand fits into the enzyme's active site and which interactions stabilize the complex. For example, X-ray cocrystal structures of related 2-aminothiazolone inhibitors with human 11β-HSD1 have revealed a large lipophilic pocket that can be accessed by substitutions off the 2-position of the thiazolone ring. researchgate.net This structural insight allows for the rational design of analogues with larger lipophilic groups to enhance potency. researchgate.net The correlation between computationally predicted binding energies and experimentally determined IC50 values further validates these theoretical models. semanticscholar.org Beyond 11β-HSD, other thiazole (B1198619) derivatives have been identified as inhibitors of enzymes like 5-lipoxygenase (5-LOX), where molecular docking suggests a competitive inhibition mechanism. researchgate.net
| Compound (C-5 Substituent) | % Inhibition of 11β-HSD1 (at 10 µM) | % Inhibition of 11β-HSD2 (at 10 µM) | Reference |
|---|---|---|---|
| Ethyl | 27.58% | 47.08% | nih.gov |
| n-Propyl | 24.32% | 54.59% | nih.gov |
| n-Butyl | 18.06% | 14.44% | nih.gov |
| Spiro-cyclopentane | 20.88% | 1.55% | nih.gov |
| Spiro-cyclohexane | 54.53% | 17.35% | nih.gov |
Receptor Interaction Studies (Molecular Docking and Binding Thermodynamics)
Molecular docking is a fundamental tool for predicting the interaction between a ligand, such as this compound, and a target receptor at the atomic level. ekb.egniscair.res.in This computational technique models the binding orientation and affinity of a molecule within the active site of a protein, providing insights into the binding thermodynamics, including the free energy of binding. researchgate.net The process typically involves preparing the 3D structures of both the ligand and the receptor protein, which is often obtained from a repository like the Protein Data Bank (PDB). asianpubs.org The docking program then explores various possible conformations of the ligand within the receptor's binding pocket, ranking them based on a scoring function that estimates binding affinity. ekb.eg
For 2-aminothiazol-4(5H)-one derivatives targeting 11β-HSD1, docking simulations have successfully reproduced experimental inhibition data. semanticscholar.org These studies reveal key noncovalent interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for stabilizing the ligand-receptor complex. semanticscholar.org For example, the adamantylamino group in some inhibitors has been shown to fit into a lipophilic pocket of the 11β-HSD1 active site, contributing significantly to binding affinity. semanticscholar.org Similarly, docking studies on other thiazole derivatives have identified specific amino acid residues within receptor active sites that are critical for binding. asianpubs.org
The types of interactions commonly observed in these studies include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar groups, such as the isopropyl group of the title compound and hydrophobic residues in the binding site.
Pi-Interactions: Such as pi-pi stacking or pi-alkyl interactions, involving the aromatic thiazole ring. asianpubs.org
These theoretical investigations are instrumental in the rational design of new derivatives with improved potency and selectivity, guiding synthetic efforts toward more promising drug candidates. researchgate.net
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| 2-(Adamantan-1-ylamino)thiazol-4(5H)-ones | 11β-HSD1 | Binding energies from docking correctly reproduced experimental IC50 values. | semanticscholar.org |
| 2-Aminothiazole derivatives | Tyrosinase Oxidoreductase (PDB:3NM8) | Binding affinities ranged from -3.62 to -6.64 kcal/mol, identifying key amino acids in the active domain. | asianpubs.org |
| 2-Amino-4-aryl thiazole | 5-Lipoxygenase (5-LOX) | Docking supported a competitive inhibition mechanism. Binding energy for a lead compound was comparable to the commercial drug Zileuton. | researchgate.net |
| (4-amino-2-(aryl/alkylamino)thiazol-5-yl) methanones | Receptor Protein (PDB: 5O77) | Docking showed very good interaction with the protein, with a methoxyphenylamino derivative showing the highest binding interaction. | niscair.res.in |
Photophysical and Photochemical Properties and Applications
The photophysical and photochemical properties of the 2-aminothiazolone scaffold are an emerging area of interest, suggesting applications beyond pharmacology. While specific data for this compound is limited, studies on related thiazole and thiazolone structures provide valuable insights into their potential behavior upon interaction with light.
Thiazole derivatives can exhibit interesting photophysical phenomena. For example, some benzothiazole (B30560) derivatives are known to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process that can lead to a large Stokes shift and dual fluorescence, which is useful in designing fluorescent probes and sensors. mdpi.com The absorption and emission wavelengths of these compounds can be tuned by modifying substituents on the heterocyclic core. mdpi.com In related systems like 2-aminophenothiazine, the main deactivation channel for the excited state is intersystem crossing to form a triplet state with a high quantum yield, suggesting potential as a photosensitizer for applications like photodynamic therapy. nih.govresearchgate.net
From a photochemical perspective, thiazoles and thiazolones can undergo structural transformations when irradiated. Recent research has shown that thiazoles can experience a photochemical permutation of their ring atoms and substituents under UV light, providing a novel synthetic route to access complex and otherwise difficult-to-prepare isomers. abertay.ac.uk Furthermore, certain (Z)-4-arylidene-5(4H)-thiazolones, when complexed with palladium, have been shown to undergo a [2+2] photocycloaddition reaction upon irradiation with blue light, forming cyclobutane (B1203170) derivatives. rsc.org This reactivity highlights the potential of using light to drive unique chemical reactions with thiazolone-based compounds, opening avenues in materials science and synthetic chemistry.
Development of Novel Analytical Methods for Thiazolone Detection in Research Matrices
The development of robust and sensitive analytical methods is crucial for the study of any new chemical entity, enabling its quantification in various samples, from reaction mixtures to biological fluids. While literature on methods specifically for this compound is not widely available, established procedures for related thiazole and isothiazolinone compounds provide a clear framework for its detection. d-nb.inforesearchgate.net
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of such compounds. researchgate.netscirp.org HPLC methods are typically coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.
HPLC-UV: This method is widely used for quantification in analytical solutions and pharmaceutical products. d-nb.info A typical setup involves a C18 reverse-phase column and a gradient elution using a mobile phase of water and an organic solvent like acetonitrile, often with additives like formic acid to improve peak shape. d-nb.infoscirp.org Detection is performed at a wavelength where the analyte exhibits maximum absorbance. youtube.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it the method of choice for detecting low concentrations of compounds in complex biological matrices such as plasma or tear fluid. nih.govnih.gov The method involves optimizing the mass spectrometer to monitor specific mass-to-charge (m/z) transitions from the parent ion to characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). nih.gov This high specificity allows for accurate quantification even in the presence of interfering substances. Sample preparation for biological matrices often involves a protein precipitation step, followed by filtration or solid-phase extraction to clean up the sample before injection. youtube.comnih.gov
The development of such a method for this compound would require validation by assessing parameters like linearity, accuracy, precision, specificity, and the limit of quantification (LOQ) to ensure the data generated is reliable. d-nb.infonih.gov
Future Directions and Unexplored Avenues in 2 Amino 5 Propan 2 Yl 4 Thiazolone Research
Predictive Modeling for the Design of Novel Thiazolone Analogues
Predictive modeling represents a paradigm shift in the design of novel bioactive molecules. By leveraging computational power, researchers can forecast the physicochemical and biological properties of hypothetical analogues of 2-Amino-5-propan-2-yl-4-thiazolone before undertaking their physical synthesis. This in silico approach significantly accelerates the discovery process by prioritizing compounds with the highest probability of success.
The core of this strategy involves developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models are built by training algorithms on datasets of existing thiazolone derivatives and their experimentally determined activities or properties. Once validated, these models can predict the characteristics of new, unsynthesized analogues. For instance, a model could predict the binding affinity of a novel analogue to a specific enzyme target, such as 5-lipoxygenase (5-LOX), which has been a target for other 2-amino-4-aryl thiazole (B1198619) derivatives. rsc.org
Heuristic models can also capture broad trends in synthetic accessibility from molecular structures, using expert-defined functions or machine-learning techniques to recapitulate scores assigned by experienced chemists. nih.gov This allows for the early filtering of molecules that, while promising in silico, would be impractical to synthesize. The ultimate goal is to create a streamlined workflow where vast virtual libraries of this compound derivatives are designed, filtered, and ranked computationally, ensuring that laboratory resources are dedicated only to the most promising candidates.
Table 1: Hypothetical Predictive Modeling for Novel this compound Analogues
This table illustrates how predictive modeling could be used to screen virtual compounds based on the core this compound structure, with various hypothetical substitutions (R-groups) at the amino group.
| Compound ID | R-Group Substitution | Predicted 5-LOX Binding Affinity (Ki, nM) | Predicted Solubility (LogS) | Synthetic Accessibility Score (1-10) |
| THZ-001 | -H (Parent) | 550 | -2.1 | 9 |
| THZ-002 | -C(=O)CH₃ (Acetyl) | 320 | -2.3 | 8 |
| THZ-003 | -SO₂Ph (Benzenesulfonyl) | 150 | -3.5 | 7 |
| THZ-004 | -CH₂-Ph (Benzyl) | 95 | -3.9 | 6 |
| THZ-005 | -C(=O)c1ccccc1F | 45 | -4.2 | 5 |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the entire discovery pipeline, from molecular design to chemical synthesis. nih.gov These technologies have demonstrated significant potential in predictive chemistry and the strategic planning of synthetic routes. nih.gov
In the context of this compound, AI can be applied in several key areas:
De Novo Drug Design: Generative AI models can be trained on the structural rules of known bioactive molecules to "imagine" and propose entirely new thiazolone analogues that possess desired therapeutic profiles. nih.gov These models can generate novel molecular structures tailored to fit the active site of a biological target.
Computer-Aided Synthesis Planning (CASP): Once a target analogue is designed, AI-powered tools can devise the most efficient synthetic pathway. nih.gov By analyzing vast databases of published chemical reactions, these systems can suggest reagents, reaction conditions, and multi-step routes, often uncovering more efficient or novel pathways than those conceived by human chemists. This can accelerate the "make" phase of the design-make-test-analyze cycle. nih.gov
Reaction Condition Optimization: A significant challenge in synthesis is determining the optimal reaction conditions (e.g., solvent, temperature, catalyst). ML models can be trained on historical reaction data to predict the conditions most likely to maximize the yield and purity of this compound or its derivatives, even when complete data sets are unavailable. nih.gov
While the pharmaceutical industry has been perceived by some as inefficient, with drug development costs steadily increasing, AI offers a powerful tool to accelerate the process and reduce the high attrition rates of candidate molecules. springernature.com
Exploration of Novel Green and Sustainable Manufacturing Routes
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. Future research on this compound will undoubtedly focus on developing manufacturing routes that are more environmentally benign, safer, and more efficient than traditional methods.
Key avenues for exploration include:
Alternative Solvents: Moving away from volatile and often toxic organic solvents toward greener alternatives like water, ethanol, or ionic liquids. For related heterocyclic syntheses, reactions in H₂O/EtOH mixtures have proven effective. researchgate.net
Catalysis: Employing highly efficient and reusable catalysts can reduce waste and energy consumption. This includes organocatalysts or magnetic nanoparticle-supported catalysts that can be easily recovered and reused, aligning with the goals of a circular economy. researchgate.net
The development of one-pot, multicomponent reactions, where multiple chemical bonds are formed in a single vessel, is a particularly attractive strategy. These reactions streamline synthesis, reduce the need for intermediate purification steps, and minimize solvent waste, representing a significant step forward in sustainable chemical manufacturing. researchgate.net
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Thiazolone Scaffolds
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Solvent | Volatile Organic Compounds (e.g., Toluene, DMF) | Water, Ethanol, Ionic Liquids researchgate.net |
| Catalyst | Stoichiometric reagents, strong acids/bases | Recyclable organocatalysts, nanoparticles researchgate.net |
| Energy Source | Prolonged heating (reflux) | Ultrasound or microwave irradiation researchgate.net |
| Process | Multi-step with intermediate isolation | One-pot, multicomponent reactions researchgate.net |
| Waste | High volume of solvent and byproduct waste | Minimized waste streams |
| Efficiency | Lower atom economy, longer reaction times | Higher atom economy, shorter reaction times researchgate.net |
Interdisciplinary Research Opportunities in Theoretical and Applied Chemistry
The future of this compound research lies at the intersection of multiple scientific disciplines. The complex challenges of modern chemical and pharmaceutical development demand a collaborative approach, blending theoretical insights with practical application.
Theoretical Chemistry and Computational Biology: Theoretical chemists can perform high-level quantum mechanical calculations to elucidate the electronic structure and reactivity of the thiazolone ring. In parallel, computational biologists can use molecular docking and simulation to study how different analogues interact with biological targets, such as the enzymes and proteins involved in inflammatory or fungal diseases. mdpi.comrsc.org This synergy allows for a deep, mechanism-based understanding of the molecule's potential activity.
Synthetic Chemistry and Process Engineering: As novel, promising analogues are identified through predictive modeling, synthetic organic chemists are tasked with their practical creation. mdpi.com Collaboration with chemical and process engineers is crucial to ensure that the developed synthetic routes are not only effective on a lab scale but are also scalable, safe, and economically viable for potential large-scale production.
Medicinal Chemistry and Pharmacology: The ultimate goal of this research is often the development of new therapeutic agents. This requires a continuous feedback loop between medicinal chemists, who design and synthesize analogues, and pharmacologists, who conduct in vitro and in vivo testing to evaluate their biological activity and profile. The identification of 2-aminothiazole (B372263) derivatives as potential anti-Candida agents or 5-LOX inhibitors exemplifies this collaborative effort. mdpi.comrsc.org
By fostering these interdisciplinary partnerships, the scientific community can ensure that the journey from a fundamental molecule like this compound to a valuable chemical product or therapeutic agent is both innovative and efficient.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-5-propan-2-yl-4-thiazolone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thioamides or thioureas with α-chloroglycinates in dry THF under nitrogen, followed by precipitation and purification using ether resuspension . Key parameters include stoichiometric ratios (1:1 for thioamide/thiourea to chloroglycinate), reaction time (2–5 hours), and solvent choice (acetic acid for reflux conditions). Monitoring via TLC or HPLC ensures minimal by-products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer : FT-IR and FT-Raman spectroscopy are critical for identifying functional groups (e.g., C=O, C=S, NH₂). Quantum chemical analysis, including DFT-based vibrational frequency calculations, validates experimental spectra by comparing theoretical and observed peaks . For electronic transitions, UV-Vis spectroscopy coupled with time-dependent DFT (TD-DFT) can model absorption bands .
Q. How can crystallographic data resolve structural ambiguities in thiazolone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). For example, methanol solvates of similar thiazolones show intermolecular O–H···N and N–H···O interactions, validated via SHELX software .
Advanced Research Questions
Q. How can density functional theory (DFT) and wavefunction analysis elucidate the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and compute HOMO-LUMO gaps, electrostatic potential (ESP), and Fukui indices to predict reactivity. Multiwfn software visualizes electron localization function (ELF) and Laplacian of electron density (∇²ρ) to identify nucleophilic/electrophilic sites . For correlation energy, the Colle-Salvetti functional provides accurate results for closed-shell systems .
Q. What methodologies are recommended for analyzing noncovalent interactions in thiazolone derivatives?
- Methodological Answer : Noncovalent interaction (NCI) analysis via reduced density gradient (RDG) plots identifies van der Waals forces, hydrogen bonds, and steric clashes. Using programs like Multiwfn, RDG isosurfaces (colored by sign(λ₂)ρ) distinguish stabilizing (green) and repulsive (red) interactions . For example, π-stacking in aryl-substituted analogs can be quantified via RDG .
Q. How can molecular docking and dynamics simulations predict the bioactivity of this compound derivatives?
- Methodological Answer : Dock thiazolone scaffolds into target protein active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability via RMSD and RMSF metrics. Free-energy perturbation (FEP) calculates binding affinities .
Q. What strategies mitigate contradictions between experimental and computational data in thiazolone research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
